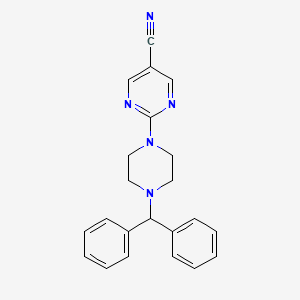

![molecular formula C10H5ClF3N3O B3036961 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol CAS No. 400087-69-6](/img/structure/B3036961.png)

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route includes the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to yield an intermediate called 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the formation of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused to a pyridine ring. The chlorine atom, trifluoromethyl group, and hydroxyl group are strategically positioned within the heterocyclic framework. The unique arrangement of these functional groups contributes to its biological activity and physicochemical properties .

Applications De Recherche Scientifique

1. Antiasthma Agents

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol has been studied for its potential as an antiasthma agent. Research conducted by Medwid et al. (1990) explored the use of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derivatives of the compound , as mediator release inhibitors. These compounds demonstrated notable activity in the human basophil histamine release assay, indicating their potential for further pharmacological and toxicological study in the context of asthma treatment (Medwid et al., 1990).

2. Inhibitors of Gene Expression

Palanki et al. (2000) investigated the compound's efficacy as an inhibitor of NF-kappaB and AP-1 transcription factors. Their structure-activity relationship studies focused on improving its potential oral bioavailability. This research highlights the compound's significance in gene expression modulation, which could have implications in various therapeutic applications (Palanki et al., 2000).

3. Spectroscopic and Structural Characterization

Chernov'yants et al. (2011) conducted a study on the interaction of 5-trifluoromethyl-pyridine-2-thione, a related compound, with molecular iodine. This research provides insight into the structural and spectroscopic characteristics of such interactions, which is crucial for understanding the compound's behavior in various chemical and biological contexts (Chernov'yants et al., 2011).

4. Synthesis of Pesticides

Lu Xin-xin (2006) reviewed the processes involved in synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative of the compound . This review is particularly relevant for its application in the synthesis of pesticides, emphasizing the compound's role in agricultural chemistry (Lu Xin-xin, 2006).

Propriétés

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5/h1-4H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLUIDDSHREARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CNC(=O)N=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromobenzyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3036879.png)

![[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate](/img/structure/B3036880.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036886.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone](/img/structure/B3036888.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-morpholino-1-ethanone](/img/structure/B3036889.png)

![1-(4-Benzylpiperazino)-2-[2-(4-chlorophenyl)-2-adamantyl]-1-ethanone](/img/structure/B3036890.png)

![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)

![3-chloro-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3036895.png)

![5-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-(3-methoxy-2-prop-2-enoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036897.png)

![Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)

![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)